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molecular formula C11H15ClN2O B8622066 N'-tert-butyl-N-(4-chlorobenzoyl)hydrazine

N'-tert-butyl-N-(4-chlorobenzoyl)hydrazine

Cat. No. B8622066
M. Wt: 226.70 g/mol
InChI Key: PDVYABOBMALASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05358966

Procedure details

To a 5 L round bottom flask, equipped with a mechanical stirrer, containing the 571 g of wet N'-tert-butyl-N-(4-chlorobenzoyl)hydrazine intermediate and equipped with a 500 mL addition funnel containing 371 g of benzoyl chloride, is charged 1500 mL of methylene chloride, 250 mL of water and lastly 223 g of 50% by weight aqueous sodium hydroxide. The flask contents are stirred and cooled to 5° C. and the benzoyl chloride is added dropwise during a one hour period so that the temperature of the flask contents does not exceed 10° C. After allowing the flask contents to warm to room temperature, stirring is stopped and the organic and aqueous phases are allowed to separate overnight. The upper aqueous phase is removed by suction and is replaced by 500 mL of fresh water, the heterogeneous mixture is stirred, the phases are allowed to separate and the upper aqueous phase again is removed by suction. This washing procedure is repeated two more times and then 500-800 mL of hexane is added to the organic remainder. The contents are briefly stirred and then are poured onto a glass flitted Buchner funnel. The filter cake is washed extensively with a total of 2 L of hexane followed by 10 L of water and then is dried in vacuo at 65° C. for two days to give 758.2 g of N'-tert-butyl-N-(4-chlorobenzoyl)-N'-benzoylhydrazine as a white powder melting at 197°-198° C.
Quantity
571 g
Type
reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][NH:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(Cl)Cl.[OH-].[Na+]>O>[C:1]([N:5]([C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[NH:6][C:7](=[O:15])[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
571 g
Type
reactant
Smiles
C(C)(C)(C)NNC(C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
371 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The flask contents are stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L round bottom flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
equipped with a 500 mL addition funnel
CUSTOM
Type
CUSTOM
Details
does not exceed 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
to separate overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The upper aqueous phase is removed by suction
STIRRING
Type
STIRRING
Details
the heterogeneous mixture is stirred
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the upper aqueous phase again is removed by suction
ADDITION
Type
ADDITION
Details
500-800 mL of hexane is added to the organic remainder
STIRRING
Type
STIRRING
Details
The contents are briefly stirred
ADDITION
Type
ADDITION
Details
are poured onto a glass
WASH
Type
WASH
Details
The filter cake is washed extensively with a total of 2 L of hexane
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 65° C. for two days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N(NC(C1=CC=C(C=C1)Cl)=O)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 758.2 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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